5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its diverse biological activities, and a carboxamide group, which enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(5-chloro-2-oxophenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, while reduction of the carboxamide group can produce 5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism by which 5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- 5-(5-chloro-2-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
5-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and carboxamide moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-2-4-12(7-10)19-17(23)15-9-14(20-21-15)13-8-11(18)5-6-16(13)22/h2-9,22H,1H3,(H,19,23)(H,20,21) |
InChI Key |
WVNOOGQICZKEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.